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DLTs and MTD from the MARIO-1 Trial

The data below comes from the MARIO-1 (NCT02637531) phase 1/1b study, which evaluated Eganelisib

as a monotherapy and in combination with the checkpoint inhibitor Nivolumab in patients with advanced

solid tumors [1].

The table summarizes the key safety findings and dose determinations from the trial:

Therapy
Regimen

Most Common Grade ≥3
Treatment-Related
Toxicities

Treatment-Related Serious
Adverse Events (SAEs)

Dose Determination
& Rationale

| Eganelisib Monotherapy (Dose: 10-60 mg QD) | • Increased ALT: 18% • Increased AST: 18% •

Increased Alkaline Phosphatase: 5% [1] | Occurred in 5% of patients, including grade 4 bilirubin and

hepatic enzyme increases [1]. | • No DLTs in the first 28 days. • 60 mg dose produced DLTs (mostly grade 3,

reversible hepatic enzyme elevations) in later cycles. • MTD was not formally stated; the 60 mg dose was

associated with later-onset DLTs [1]. | | Eganelisib + Nivolumab (Dose: 20-40 mg QD) | • Increased AST:

13% • Increased ALT: 10% • Rash: 10% [1] | Occurred in 13% of patients. Most common in ≥2 patients

each were pyrexia, rash, cytokine release syndrome, and infusion-related reaction [1]. | Based on the
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aggregate safety, PK, and PD data, 30 mg and 40 mg once daily were selected for phase 2 investigation [1].

|

Experimental Protocol for Dose Escalation

The MARIO-1 trial employed a standard dose-escalation design to identify the appropriate doses for later-

stage trials [1]. The workflow below illustrates the process.
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Study Start

Monotherapy Dose Escalation
(Part A)

Standard 3+3 Design
Starting dose: 10 mg QD

Assess for DLTs
in First 28-Day Cycle

Escalate to next dose level
if 0 DLTs observed

Identify MTD
(Highest dose below
which ≥2 DLTs occur)

Combination Dose Escalation
(Part C)

6+6 Design
Informed by Monotherapy Data

Assess for DLTs
in First 28-Day Cycle
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Escalate if 0 DLTs in first 6 patients
OR <3 DLTs in first 12 patients

Determine Recommended
Phase 2 Dose (RP2D)

Based on safety, PK, and PD data

Click to download full resolution via product page

Key Methodological Details:

DLT Assessment: DLTs were primarily assessed during the first 28-day treatment cycle. The MARIO-
1 study defined DLTs as unacceptable side effects that would force treatment to stop or continue at a

reduced dose [1] [2].
Dose Escalation Logic:

Monotherapy (Part A): Used a standard 3+3 design. Cohorts of 3 patients received
escalating doses (starting at 10 mg once daily). If no DLTs were observed in the first cycle, the

dose was escalated for the next cohort. This continued until the MTD was identified [1].
Combination with Nivolumab (Part C): Used a 6+6 design. The starting dose was informed

by monotherapy data. Escalation proceeded if no DLTs occurred in the first 6 patients, or fewer
than 3 DLTs occurred in the first 12 patients [1].

Endpoint Analysis: The statistical analysis was primarily descriptive, focusing on summary tables
and graphs of event rates at each dose level. No complex statistical testing was used, as is typical for

Phase I trials focused on safety and tolerability [2].

Mechanism of Action & Clinical Context

Understanding Eganelisib's mechanism provides context for its safety profile and clinical application.
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Eganelisib Administration
(Oral, PI3K-γ Inhibitor)

Inhibition of Myeloid Cell
PI3K-γ Signaling

Reprogramming of
Myeloid Cells in Tumor Microenvironment (TME)

Shift from Immunosuppressive
 to Immune-Stimulatory Phenotype

Increased Infiltration of
Activated Dendritic Cells

and CD8+ T-Cells

Enhanced Anti-Tumor Immune Response

Overcoming Resistance
to Checkpoint Inhibitors

(e.g., Nivolumab)

Click to download full resolution via product page

First-in-Class Agent: Eganelisib is a first-in-class, highly selective oral inhibitor of phosphoinositide-

3-kinase gamma (PI3K-γ), an isoform predominantly expressed in myeloid cells [1] [3].
Myeloid Reprogramming: Its primary mechanism is not a direct attack on cancer cells, but the

reprogramming of immunosuppressive tumor-associated macrophages and myeloid-derived
suppressor cells (MDSCs) in the tumor microenvironment. This reverses immune suppression and

promotes T-cell-mediated tumor killing [1].
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Rationale for Combination: This mechanism provides a strong rationale for combining Eganelisib
with checkpoint inhibitors like Nivolumab, as it can address a key biological pathway of resistance to
these immunotherapies [1].

Frequently Asked Questions for Researchers

Q1: Was a formal Maximum Tolerated Dose (MTD) established for Eganelisib monotherapy? While

the study did not declare a single MTD, it found that the 60 mg once-daily dose was associated with DLTs

(primarily reversible hepatic enzyme elevations) that occurred after the initial DLT assessment period. This

suggests the MTD is likely below 60 mg. Doses of 30 mg and 40 mg were subsequently chosen for phase 2

combination studies based on an aggregate review of safety and pharmacodynamic data [1].

Q2: What are the most critical laboratory parameters to monitor during Eganelisib administration?

Based on the DLTs observed, hepatic function is paramount. Clinical protocols should include frequent

monitoring of ALT (alanine aminotransferase), AST (aspartate aminotransferase), alkaline

phosphatase, and total bilirubin. Elevated liver enzymes were the most common grade 3+ toxicities in

both monotherapy and combination regimens [1].

Q3: Is Eganelisib being developed in hematologic malignancies? Yes, the clinical development has

expanded. Beyond solid tumors, a Phase 1b study is recruiting patients with relapsed/refractory Acute

Myeloid Leukemia (AML) to evaluate Eganelisib as a monotherapy and in combination with cytarabine [4]

[5]. This highlights the broader interest in targeting the PI3K-γ pathway in cancer.

Q4: What makes Eganelisib's safety profile different from earlier PI3K inhibitors? Earlier, less

selective PI3K inhibitors often targeted isoforms expressed in many cell types, leading to a wide range of

off-target effects. Eganelisib's high selectivity for the PI3K-γ isoform, which is largely restricted to myeloid

cells, is designed to minimize these off-target toxicities. Its primary safety signals (hepatic, rash) are related

to its immunomodulatory mechanism rather than broad cytotoxic effects [1] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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